N-(3-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)-4-[(2E)-4-(dimethylamino)but-2-enamido]benzamide
Description
This compound, with the molecular formula C₃₁H₂₈ClN₇O₂ and molecular weight 566.053 g/mol (CAS: 1604810-83-4), is a covalent inhibitor of cyclin-dependent kinase 7 (CDK7) . It is structurally characterized by a pyrimidine core substituted with a chloro group and an indole moiety, linked via an aminophenyl bridge to a benzamide group. The (2E)-4-(dimethylamino)but-2-enamido side chain confers conformational rigidity and enhances interaction with kinase active sites. It has demonstrated potent anti-proliferative activity in neuroblastoma models by disrupting super-enhancer-driven oncogenes like MYCN .
Properties
Molecular Formula |
C31H28ClN7O2 |
|---|---|
Molecular Weight |
566.1 g/mol |
IUPAC Name |
N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[4-(dimethylamino)but-2-enoylamino]benzamide |
InChI |
InChI=1S/C31H28ClN7O2/c1-39(2)16-6-11-28(40)35-21-14-12-20(13-15-21)30(41)36-22-7-5-8-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-10-4-3-9-24(25)27/h3-15,17-19,33H,16H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38) |
InChI Key |
OBJNFLYHUXWUPF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl |
Origin of Product |
United States |
Preparation Methods
Core Synthesis: 5-Chloro-4-(1H-indol-3-yl)pyrimidin-2-ylamine
Key Steps and Reagents
Detailed Mechanism
- Pyrimidine Formation : A mixture of ethylcyanoacetate, thiourea, and indole-3-carboxaldehyde in sodium ethoxide/ethanol undergoes cyclization at room temperature to form the pyrimidine core.
- Chlorination : Treatment with phosphoryl chloride (POCl₃) in DMF at 10–35°C introduces the chlorine atom at the C5 position.
- Cross-Coupling : Palladium-catalyzed coupling of indole-5-boronic acid with the chloropyrimidine intermediate under basic conditions (K₂CO₃) in dioxane.
Aminophenyl Linker Synthesis
Final Assembly: Benzamide Moiety
Butenamido-Benzamide Synthesis
Final Coupling
The Schiff base intermediate is reacted with the aminophenyl-pyrimidine core under acidic conditions (e.g., glacial acetic acid) to form the final product.
Critical Optimization Parameters
Analytical Validation
Challenges and Solutions
| Challenge | Solution | Outcome |
|---|---|---|
| Low solubility of intermediates | Use polar aprotic solvents (DMF, DMSO) | Improved reaction efficiency |
| Side reactions in cross-coupling | Optimize catalyst loading (5 mol% Pd) | >75% yield |
| Stereoselectivity in butenamido group | Use (E)-selective condensation conditions | >90% E-isomer purity |
Comparison with Reported Methods
| Method | Yield | Selectivity | Reference |
|---|---|---|---|
| Palladium-catalyzed coupling | 75% | High | |
| POCl₃-mediated chlorination | 80% | Moderate | |
| One-pot cyclization | 70% | Low |
Industrial-Scale Considerations
- Cost-Effective Reagents : Replace Pd catalysts with cheaper alternatives (e.g., Cu-mediated coupling).
- Waste Management : Optimize solvent usage (e.g., use 1,4-dioxane instead of THF).
- Purity Control : Implement chromatographic purification (silica gel, HPLC) to achieve >98% purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)-4-[(2E)-4-(dimethylamino)but-2-enamido]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with typical conditions including specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.
Scientific Research Applications
N-(3-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)-4-[(2E)-4-(dimethylamino)but-2-enamido]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(3-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)-4-[(2E)-4-(dimethylamino)but-2-enamido]benzamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR) tyrosine kinase by forming a covalent bond with a cysteine residue in the ATP binding site . This inhibition disrupts the signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
(E)-N-(3-((6-(1H-Indol-3-yl)pyrimidin-4-yl)amino)phenyl)-4-(4-(dimethylamino)but-2-enamido)benzamide
- Molecular Formula : C₃₁H₂₉N₇O₂
- Molecular Weight : 531.61 g/mol (CAS: 2058075-45-7)
- Key Differences : Replaces the 5-chloro-pyrimidine with a 6-indolyl-pyrimidine, omitting the chloro substituent. This reduces molecular weight by ~34.4 g/mol and likely alters kinase selectivity due to steric and electronic changes .
N-(4-{[(3R)-3-{[5-Chloro-4-(1H-indol-3-yl)-2-pyrimidinyl]amino}-1-piperidinyl]carbonyl}phenyl)-4-(dimethylamino)butanamide
N-[3-(4,5'-Bipyrimidin-2-ylamino)-4-methylphenyl]-4-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl}-3-(trifluoromethyl)benzamide
- Molecular Features : Contains a bipyrimidinyl core and trifluoromethylbenzamide group .
- Functional Impact : The trifluoromethyl group enhances hydrophobicity and target affinity, while the bipyrimidine scaffold broadens kinase inhibition profiles beyond CDK7 .
Functional Comparison: Target Selectivity and Efficacy
Key Findings :
- The chloro-indolyl-pyrimidine motif in the target compound is critical for CDK7 specificity, as removal (e.g., analog) diminishes potency .
- The (2E)-butenamido chain in the target compound enhances covalent binding to CDK7’s cysteine residue (C312), a feature absent in non-covalent analogs .
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| LogP (Predicted) | 3.8 | 3.2 | 4.1 |
| Solubility (µg/mL) | <10 (PBS) | >50 (DMF) | <5 (PBS) |
| Metabolic Stability | Moderate | High | Low |
Notes:
Biological Activity
N-(3-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)-4-[(2E)-4-(dimethylamino)but-2-enamido]benzamide, also known by its CAS number 1621523-07-6, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and case studies highlighting its efficacy against various biological targets.
The molecular formula of the compound is , with a molecular weight of 568.07 g/mol. The compound features an indole moiety and a pyrimidine structure, which are known for their biological significance.
| Property | Value |
|---|---|
| Molecular Formula | C31H30ClN7O2 |
| Molecular Weight | 568.07 g/mol |
| CAS Number | 1621523-07-6 |
| Storage Conditions | Dark place, 2-8°C |
Anticancer Activity
Recent studies have indicated that this compound acts as a selective and potent inhibitor of cyclin-dependent kinase 7 (CDK7), a critical regulator in cell cycle progression and transcriptional control. CDK7 inhibition has been associated with anti-proliferative effects in various cancer cell lines, suggesting its potential as an anticancer agent .
The mechanism through which this compound exerts its anticancer effects involves the covalent modification of CDK7, leading to disruption of the phosphorylation of key substrates involved in cell cycle regulation. This results in cell cycle arrest and apoptosis in cancer cells.
Antimalarial Activity
In addition to its anticancer properties, analogs of this compound have shown promising activity against Plasmodium falciparum, the causative agent of malaria. For instance, modifications to the structure have yielded derivatives that exhibit significant anti-malarial activity with low cytotoxicity towards human cells .
Cytotoxicity Profile
The cytotoxicity of this compound has been evaluated using various human cell lines. The IC50 values indicate that while some derivatives may exhibit high cytotoxicity (IC50 < 10 μM), others maintain selectivity towards rapidly dividing cancer cells over normal fibroblasts .
Study 1: Efficacy Against Cancer Cell Lines
In a study evaluating the efficacy of this compound against breast cancer cell lines, researchers found that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. The study highlighted the importance of structure-activity relationship (SAR) analyses in optimizing the compound's anticancer properties.
Study 2: Antimalarial Activity Assessment
Another investigation focused on the antimalarial properties of related compounds demonstrated that certain derivatives could inhibit PfCDPK1, a vital kinase for P. falciparum survival, showcasing their potential as novel antimalarial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
